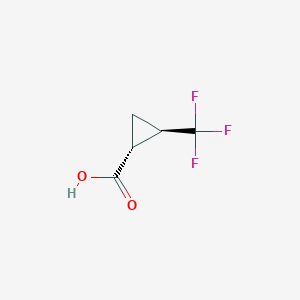

trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid

Descripción

trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid (CAS: 78376-99-5) is a cyclopropane derivative with a trifluoromethyl (-CF₃) group at the 2-position and a carboxylic acid (-COOH) group in the trans configuration. Its molecular formula is C₅H₅F₃O₂, with a molecular weight of 154.09 g/mol and a purity ≥95% . The compound is stored at 2–8°C under dry conditions, reflecting its sensitivity to environmental degradation . The trifluoromethyl group confers unique electronic and steric properties, enhancing metabolic stability and influencing interactions in biological systems .

Propiedades

IUPAC Name |

(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c6-5(7,8)3-1-2(3)4(9)10/h2-3H,1H2,(H,9,10)/t2-,3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNLYQDUCHEFFQ-PWNYCUMCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78376-99-5 | |

| Record name | rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using trifluoromethyl diazomethane as a key reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired trans isomer. The process may involve the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation reaction .

Industrial Production Methods: Industrial production of trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid may involve large-scale cyclopropanation reactions using optimized reaction conditions and catalysts to achieve high yields and purity. The process is designed to be efficient and cost-effective, ensuring the availability of the compound for various applications .

Análisis De Reacciones Químicas

Types of Reactions: trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Trans-2-(trifluoromethyl)cyclopropanecarboxylic acid has been investigated for its role as a precursor in the synthesis of biologically active compounds. Its fluorinated nature enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Case Study: Monoamine Oxidase Inhibitors

Research has demonstrated that derivatives of trans-2-(trifluoromethyl)cyclopropanecarboxylic acid can act as selective inhibitors of monoamine oxidases (MAOs), which are critical enzymes in the metabolism of neurotransmitters. A study showed that certain analogues exhibited low micromolar inhibition against MAO A, suggesting potential use in treating depression and anxiety disorders .

Agrochemicals

The compound's trifluoromethyl group imparts unique herbicidal and fungicidal properties, making it suitable for agricultural applications. The introduction of this moiety can enhance the efficacy of existing agrochemical formulations.

Case Study: Herbicide Development

Research indicates that incorporating trans-2-(trifluoromethyl)cyclopropanecarboxylic acid into herbicide formulations can improve selectivity and reduce phytotoxicity to crops while effectively controlling weed populations.

Mecanismo De Acción

The mechanism of action of trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The cyclopropane ring provides structural rigidity, which can affect the compound’s overall conformation and interaction with biological targets .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Electronic Differences

Key analogs differ in substituents on the cyclopropane ring, which alter electronic, steric, and metabolic properties:

Substituent Effects:

- Electron-Withdrawing Groups (e.g., -CF₃) : Increase metabolic stability by slowing cyclopropane ring cleavage .

- Aromatic/Heterocyclic Groups (e.g., pyridinyl, biphenyl) : Enhance target binding via π-π stacking or hydrogen bonding .

- Polar Groups (e.g., -NH₂) : Improve solubility but may reduce membrane permeability .

Enzyme Inhibition

- NAMPT Inhibition: Derivatives like trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid exhibit nanomolar potency against NAMPT, a target in cancer therapy .

- OASS Inhibition : Compounds with biphenyl substituents (e.g., compound 9f, trans-2-(3′-fluoro-[1,1′-biphenyl]-3-yl)-) show low micromolar activity, attributed to steric complementarity in the enzyme active site .

Neurotransmitter Analog Activity

- GABA Mimetics: trans-2-(Aminomethyl)cyclopropanecarboxylic acid binds to GABA receptors with ~50% efficacy compared to GABA itself, leveraging its rigid cyclopropane scaffold .

Actividad Biológica

trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group, known for enhancing lipophilicity and metabolic stability, plays a crucial role in the compound's interaction with biological systems. This article provides a comprehensive overview of the biological activity of trans-2-(trifluoromethyl)cyclopropanecarboxylic acid, including its mechanism of action, therapeutic implications, and comparative analysis with similar compounds.

Structural Characteristics

The molecular structure of trans-2-(trifluoromethyl)cyclopropanecarboxylic acid features a cyclopropane ring with a trifluoromethyl substituent. This arrangement contributes to the compound's unique reactivity and interaction capabilities with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFO\ |

| Molecular Weight | 168.09 g/mol |

| Boiling Point | ~341.9 °C |

| Density | ~1.478 g/cm³ |

The mechanism of action for trans-2-(trifluoromethyl)cyclopropanecarboxylic acid primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity to certain molecular targets, which may result in modulation of their activity. This can lead to significant biological effects, particularly in drug discovery contexts where the compound is evaluated for therapeutic applications.

Biological Activity

Research indicates that trans-2-(trifluoromethyl)cyclopropanecarboxylic acid exhibits various biological activities:

- Enzyme Inhibition : It has been shown to inhibit monoamine oxidases (MAO A and B), which are crucial for neurotransmitter metabolism. This inhibition can impact mood regulation and has implications for treating depression and anxiety disorders .

- Antioxidant Properties : The compound may influence oxidative stress pathways by modulating the Nrf2-Keap1 signaling pathway, which is vital for cellular defense against oxidative damage .

- Potential Therapeutic Applications : Due to its structural properties, it is being explored as a candidate for developing new pharmaceuticals aimed at various diseases, including metabolic disorders and inflammation-related conditions .

Case Studies and Research Findings

Several studies have focused on the biological implications of trans-2-(trifluoromethyl)cyclopropanecarboxylic acid:

- Monoamine Oxidase Inhibition Study :

- Oxidative Stress Modulation :

-

Comparative Analysis with Similar Compounds :

- When compared to related cyclopropane derivatives, trans-2-(trifluoromethyl)cyclopropanecarboxylic acid showed enhanced lipophilicity and metabolic stability due to the trifluoromethyl group. This distinction may lead to improved pharmacokinetic profiles in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-2-(trifluoromethyl)cyclopropanecarboxylic acid, and how can reaction conditions be controlled to improve diastereoselectivity?

- Methodological Answer : The compound is commonly synthesized via cyclopropanation reactions. For example, Suzuki-Miyaura cross-coupling using an N-methyliminodiacetic acid (MIDA) boronate precursor can achieve stereocontrol . Key parameters include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki reactions.

- Temperature : Room temperature to 80°C to minimize racemization.

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal boronate reactivity.

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing trans-2-(trifluoromethyl)cyclopropanecarboxylic acid?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for confirming the trifluoromethyl group’s presence and electronic environment. ¹H NMR can resolve cyclopropane ring protons (δ ~1.5–2.5 ppm) and verify trans stereochemistry via coupling constants (J ~5–8 Hz) .

- X-ray crystallography : Resolves absolute configuration and cyclopropane ring geometry .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity. Stability testing should include:

- pH studies : Evaluate hydrolysis in buffers (pH 1–13) at 25–37°C using HPLC to monitor degradation.

- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points (e.g., mp ~219–220°C for analogs) and thermal decomposition .

Advanced Research Questions

Q. How can computational modeling predict the steric and electronic effects of the trifluoromethyl group on cyclopropane ring strain and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond angles, ring strain, and frontier molecular orbitals (FMOs) to predict reactivity in nucleophilic or electrophilic reactions.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize bioactivity .

- Comparative studies : Compare with analogs like trans-2-(difluoromethyl)cyclopropanecarboxylic acid to isolate electronic vs. steric contributions .

Q. What strategies resolve contradictory data in stereochemical assignments of cyclopropane derivatives?

- Methodological Answer :

- Vibrational circular dichroism (VCD) : Provides unambiguous stereochemical confirmation.

- Nuclear Overhauser effect (NOE) : 2D-NOESY NMR to probe spatial proximity of protons.

- Crystallographic validation : Cross-validate NMR-based assignments with single-crystal X-ray structures .

Q. How can diastereoselectivity be enhanced in asymmetric cyclopropanation reactions?

- Methodological Answer :

- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to direct cyclopropane formation.

- Catalytic asymmetric synthesis : Rhodium or copper catalysts with chiral ligands (e.g., bisoxazolines) .

- Kinetic resolution : Optimize reaction time and temperature to favor trans over cis isomers .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Process optimization : Use flow chemistry to control exothermicity and mixing efficiency.

- Purification : Chiral stationary phase HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectroscopic data for this compound?

- Methodological Answer :

- Reproduce conditions : Ensure identical instrumentation (e.g., DSC heating rates) and solvent systems.

- Purity verification : Use elemental analysis or HRMS to rule out impurities.

- Literature cross-check : Compare with structurally similar compounds (e.g., trans-2-phenylcyclopropanecarboxylic acid, mp ~177–181°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.